molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloropyridine-4-carboxylate CAS No. 1227002-03-0

Methyl 2-amino-5-chloropyridine-4-carboxylate

Cat. No. B580491
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is a chemical compound composed of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .


Synthesis Analysis

The synthesis of “Methyl 2-chloropyrimidine-4-carboxylate” involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added dropwise. After stirring at room temperature for 2 hours, the mixture is concentrated to an appropriate volume and added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-chloropyridine-4-carboxylate” consists of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position .


Physical And Chemical Properties Analysis

“Methyl 2-chloropyridine-4-carboxylate” is a solid substance . It has a molecular weight of 171.58 . The storage temperature is 2-8°C .

Scientific Research Applications

  • Nonlinear Optics and Optical Limiting Applications

    • Application: A compound similar to Methyl 2-amino-5-chloropyridine-4-carboxylate, namely 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
    • Method: The crystal was grown using a conventional slow evaporation solution technique. The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction .
    • Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • Pharmaceutical Intermediates

    • Application: Methyl 2,6-dichloropyridine-4-carboxylate, a compound structurally similar to Methyl 2-amino-5-chloropyridine-4-carboxylate, is used as a pharmaceutical intermediate .
  • Synthesis of Fluorinated Pyridines

    • Application: Fluoropyridines, which are structurally similar to Methyl 2-amino-5-chloropyridine-4-carboxylate, are synthesized for various biological applications .
  • Agricultural Applications

    • Application: 2-Chloropyridine, a halogenated derivative of pyridine, is used in the agricultural business to produce fungicides and insecticides .
    • Method: 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
  • Pharmaceutical Applications

    • Application: 2-Chloropyridine is also used to produce antihistamines and antiarrythmics for medicinal use .
  • Optoelectronic Applications

    • Application: Pyridine-based materials, which include compounds similar to Methyl 2-amino-5-chloropyridine-4-carboxylate, serve a wide range of applications, including semiconductors, photovoltaic cells, optical data carriers, optical switching, and organic light-emitting diodes (OLEDs) .

Safety And Hazards

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “Methyl 2-amino-5-chloropyridine-4-carboxylate” are not specified in the search results. Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds , it’s likely that future research will continue to explore its potential applications in these areas.

properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloropyridine-4-carboxylate

CAS RN

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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